molecular formula C23H23NO6 B6532904 methyl 4-{[(2Z)-6-hydroxy-4-methyl-7-[(morpholin-4-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate CAS No. 903193-97-5

methyl 4-{[(2Z)-6-hydroxy-4-methyl-7-[(morpholin-4-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate

Cat. No.: B6532904
CAS No.: 903193-97-5
M. Wt: 409.4 g/mol
InChI Key: KEPNQCRIYUVDKF-UNOMPAQXSA-N
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Description

Methyl 4-{[(2Z)-6-hydroxy-4-methyl-7-[(morpholin-4-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate is a useful research compound. Its molecular formula is C23H23NO6 and its molecular weight is 409.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.15253745 g/mol and the complexity rating of the compound is 665. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-{[(2Z)-6-hydroxy-4-methyl-7-[(morpholin-4-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate is a complex organic compound notable for its structural features, including a benzofuran core and a morpholine moiety. This article delves into its biological activity, synthesizing recent research findings and case studies to provide a comprehensive overview.

  • Molecular Formula : C23H23NO6
  • Molecular Weight : 409.4 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 95%.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing various biological processes.
  • Receptor Modulation : It can interact with cell surface receptors, modulating their activity and affecting signal transduction pathways.
  • Gene Expression Alteration : The compound may influence the expression of genes related to cell growth, differentiation, and apoptosis .

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. For example:

Cell Line IC50 Value (µM) Effectiveness
A549<0.01High
MDA-MB-4350.229Significant
ACHN0.06Comparable to CA-4
B160.17Moderate

These results indicate that the compound exhibits potent anticancer properties, particularly against lung and melanoma cancer cell lines .

Antitubercular Activity

In silico studies have demonstrated potential antitubercular activity of benzofuran derivatives similar to methyl 4-{[(2Z)-6-hydroxy...]. The binding energies observed during molecular docking simulations suggest that these compounds could effectively inhibit tubulin polymerization, which is crucial for bacterial growth inhibition .

Case Studies

  • Study on Antiproliferative Activity :
    • Researchers synthesized various benzofuran derivatives and evaluated their antiproliferative effects against multiple cancer cell lines.
    • Methyl substitution at specific positions on the benzofuran ring significantly enhanced activity, with some derivatives showing up to four times greater potency compared to unsubstituted compounds .
  • Molecular Docking Analysis :
    • A study conducted molecular docking simulations to explore the interactions between methyl 4-{...} and tubulin.
    • The results indicated strong hydrophobic interactions at the α–β interface of tubulin, suggesting a mechanism similar to that of established anticancer agents like colchicine .

Properties

IUPAC Name

methyl 4-[(Z)-[6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-14-11-18(25)17(13-24-7-9-29-10-8-24)22-20(14)21(26)19(30-22)12-15-3-5-16(6-4-15)23(27)28-2/h3-6,11-12,25H,7-10,13H2,1-2H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPNQCRIYUVDKF-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2)CN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2)CN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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